molecular formula C11H11N7O2S2 B11248878 N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11248878
M. Wt: 337.4 g/mol
InChI Key: WDRFRMAIYRKZSQ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide, often referred to as MTTA , is a synthetic organic compound. Let’s break down its structure:

  • The thiadiazole moiety (5-Methyl-1,3,4-thiadiazol-2-YL) contains a five-membered ring with sulfur and nitrogen atoms.
  • The triazolopyrimidine fragment ({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl) consists of a triazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

MTTA undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thiadiazole ring may yield different products.

    Substitution: Substituents on the triazolopyrimidine ring can be modified.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.

    Major Products: These reactions lead to diverse derivatives with altered properties.

Scientific Research Applications

MTTA finds applications in:

    Medicinal Chemistry: It may act as a potential drug candidate due to its unique structure.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.

    Industry: MTTA derivatives could serve as agrochemicals or materials.

Mechanism of Action

    Targets: MTTA likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • MTTA’s uniqueness lies in its fused heterocyclic structure.
  • Similar Compounds: Other thiadiazole-triazolopyrimidine hybrids, such as X and Y (references and ).

Remember that MTTA’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties and potential benefits.

: Reference for Compound X. : Reference for Compound Y.

Properties

Molecular Formula

C11H11N7O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N7O2S2/c1-5-3-7(19)12-9-15-17-11(18(5)9)21-4-8(20)13-10-16-14-6(2)22-10/h3H,4H2,1-2H3,(H,12,15,19)(H,13,16,20)

InChI Key

WDRFRMAIYRKZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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